Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1993278-30-0
VCID: VC2746024
InChI: InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H
SMILES: CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

CAS No.: 1993278-30-0

VCID: VC2746024

Molecular Formula: C16H24ClNO3

Molecular Weight: 313.82 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride - 1993278-30-0

Description

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with an ethyl ester and a para-methoxybenzyl group, making it relevant in various chemical and pharmaceutical applications. The compound is classified as an alkaloid due to the presence of the piperidine ring, which is a common structural motif in many natural and synthetic bioactive compounds.

Synthesis and Characterization

The synthesis of ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride typically involves several steps, including the reaction of piperidine derivatives with appropriate benzyl and carboxylic acid derivatives. The characterization of the product is crucial and is typically done using techniques like NMR spectroscopy and MS to confirm the structure and purity of the compound.

Synthesis Steps

  • Reaction Setup: The reaction involves combining piperidine derivatives with benzyl and carboxylic acid derivatives.

  • Solvent Selection: Solvents such as ethanol or dichloromethane are commonly used.

  • Catalyst Addition: Acid catalysts may be added for esterification reactions.

  • Purification: Techniques like TLC or HPLC are used to monitor the reaction and ensure product purity.

Potential Applications and Biological Activities

Piperidine derivatives, including ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride, may exhibit various pharmacological effects such as analgesic, anti-inflammatory, and neuroprotective activities. Compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Potential Biological Activities Table

ActivityDescription
AnalgesicPotential pain relief properties
Anti-inflammatoryPossible reduction of inflammation
NeuroprotectivePotential protection against neurodegenerative diseases

Research Findings and Future Directions

Research on ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is ongoing, with a focus on elucidating its specific pathways and interactions at the molecular level. Further studies are needed to fully understand its potential applications in medicinal chemistry and to explore its utility in various fields of chemistry and medicine.

Future Research Directions

  • Mechanism of Action: Investigating how the compound interacts with biological targets.

  • Pharmacological Effects: Further exploration of its analgesic, anti-inflammatory, and neuroprotective activities.

  • Chemical Modifications: Synthesizing derivatives to enhance or modify its biological activities.

CAS No. 1993278-30-0
Product Name Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Molecular Formula C16H24ClNO3
Molecular Weight 313.82 g/mol
IUPAC Name ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H
Standard InChIKey KRGCFHQCNGTBRC-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl
Canonical SMILES CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl
PubChem Compound 112758028
Last Modified Aug 16 2023

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